molecular formula C8H7F2IOS B6287522 (2,3-Difluoro-4-iodo-6-methoxyphenyl)(methyl)sulfane CAS No. 2624417-58-7

(2,3-Difluoro-4-iodo-6-methoxyphenyl)(methyl)sulfane

Cat. No.: B6287522
CAS No.: 2624417-58-7
M. Wt: 316.11 g/mol
InChI Key: GDQDMBSFWADAHC-UHFFFAOYSA-N
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Description

(2,3-Difluoro-4-iodo-6-methoxyphenyl)(methyl)sulfane is an organosulfur compound with the molecular formula C8H7F2IOS It is characterized by the presence of fluorine, iodine, methoxy, and methylsulfane groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Difluoro-4-iodo-6-methoxyphenyl)(methyl)sulfane typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluoro-4-iodo-6-methoxyphenol and methylsulfanyl chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as potassium carbonate is used to deprotonate the phenol group, facilitating the nucleophilic substitution reaction with methylsulfanyl chloride.

    Purification: The crude product is purified using column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to carry out the reaction under controlled temperature and pressure conditions.

    Automated Purification: Automated chromatography systems are employed for the purification of the product to ensure consistency and high yield.

Chemical Reactions Analysis

Types of Reactions

(2,3-Difluoro-4-iodo-6-methoxyphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfane group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the iodine atom, forming a difluoromethoxyphenyl derivative.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, palladium-catalyzed coupling reactions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Difluoromethoxyphenyl derivatives.

    Substitution: Amino or thiol-substituted phenyl derivatives.

Scientific Research Applications

(2,3-Difluoro-4-iodo-6-methoxyphenyl)(methyl)sulfane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,3-Difluoro-4-iodo-6-methoxyphenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorine and iodine atoms can form strong interactions with these targets, influencing their activity and function. The methoxy and methylsulfane groups contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    (2,3-Difluoro-4-iodo-6-methoxyphenyl)(ethyl)sulfane: Similar structure but with an ethyl group instead of a methyl group.

    (2,3-Difluoro-4-iodo-6-methoxyphenyl)(phenyl)sulfane: Contains a phenyl group instead of a methyl group.

    (2,3-Difluoro-4-iodo-6-methoxyphenyl)(propyl)sulfane: Contains a propyl group instead of a methyl group.

Uniqueness

(2,3-Difluoro-4-iodo-6-methoxyphenyl)(methyl)sulfane is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

2,3-difluoro-1-iodo-5-methoxy-4-methylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2IOS/c1-12-5-3-4(11)6(9)7(10)8(5)13-2/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQDMBSFWADAHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1SC)F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2IOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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